Centaurein

Description

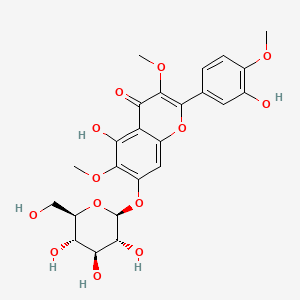

isolated from Centaurea corcubionensis; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O13/c1-32-11-5-4-9(6-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(22(33-2)17(15)28)36-24-20(31)19(30)16(27)14(8-25)37-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMCFLXPZMBJMV-NPVWYNPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189063 | |

| Record name | Centaurein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35595-03-0 | |

| Record name | Centaurein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035595030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centaurein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAUREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y985P9U3S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centaurein: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaurein, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of the chemical properties of this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document details its physicochemical characteristics, spectroscopic data, and provides a synthesized experimental protocol for its isolation and purification. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering insights into its mechanism of action.

Chemical and Physical Properties

This compound, with the CAS number 35595-03-0, is structurally classified as a flavone O-glycoside.[1][2] Its systematic IUPAC name is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one. The core structure consists of a flavonoid aglycone, known as centaureidin, linked to a β-D-glucopyranosyl moiety.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆O₁₃ | [1][3][4][5] |

| Molecular Weight | 522.46 g/mol | [1][3][4][5] |

| CAS Number | 35595-03-0 | [1][2] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 208-209 °C | [2] |

| Optical Activity | [α]D²⁰ = -76.6° (c = 1.4 in methanol) | [2] |

| Solubility | Soluble in hot water, hot alcohol, and hot acetone. Practically insoluble in cold water, chloroform, and ether. | [2] |

| Elemental Analysis | C: 55.17%, H: 5.02%, O: 39.81% | [1][4] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques.

UV-Visible Spectroscopy

In methanol, this compound exhibits characteristic absorption maxima (λmax) at 349 nm and 258 nm, with corresponding log ε values of 4.31 and 4.30, respectively.[2] These absorptions are typical for the flavone chromophore.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data is available for this compound. In negative ion mode, precursor ions of [M-H]⁻ at m/z 521.13 and [M+FA-H]⁻ at m/z 567.135 have been observed.

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H stretching: Bands in the 3100-3000 cm⁻¹ region for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the conjugated ketone in the pyranone ring.

-

C=C stretching: Aromatic C=C stretching bands in the 1600-1475 cm⁻¹ region.

-

C-O stretching: Multiple strong bands in the 1300-1000 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with full assignments for this compound are not explicitly provided in the public domain literature searched. However, the PubChem database indicates the availability of a ¹³C NMR spectrum for this compound on SpectraBase.[1] For researchers requiring this detailed data, accessing specialized spectroscopic databases is recommended.

Experimental Protocols: Isolation and Purification of this compound

The following is a synthesized, detailed methodology for the isolation and purification of this compound from plant material, based on common practices for flavonoid extraction from Centaurea species. This protocol is intended as a guide and may require optimization depending on the specific plant source and available equipment.

Bioactivity-Guided Isolation Workflow

Caption: Bioactivity-guided isolation workflow for this compound.

Step-by-Step Methodology

-

Plant Material Preparation:

-

Collect and identify the plant material (e.g., aerial parts of Centaurea jacea).

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity:

-

n-hexane to remove non-polar compounds like fats and waxes.

-

Chloroform to extract compounds of intermediate polarity.

-

Ethyl acetate to extract more polar flavonoids.

-

-

Concentrate each fraction using a rotary evaporator.

-

-

Bioassay-Guided Fractionation (Optional but Recommended):

-

Screen the different solvent fractions for the desired biological activity (e.g., antioxidant, anti-inflammatory, or immunomodulatory assays).

-

Select the most active fraction for further purification. Based on literature, this compound is likely to be present in the more polar fractions like ethyl acetate.

-

-

Column Chromatography:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, starting with chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the fractions containing the compound of interest to further purification using one or more of the following techniques:

-

Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on their molecular size and to remove pigments.

-

Preparative Thin-Layer Chromatography (pTLC): Apply the semi-purified fraction as a band on a pTLC plate and develop with a suitable solvent system. Scrape the band corresponding to this compound and elute with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of water and methanol (both containing a small percentage of formic or acetic acid to improve peak shape) for final purification.

-

-

-

Crystallization and Characterization:

-

Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water).

-

Confirm the identity and purity of the isolated compound using spectroscopic methods (UV-Vis, MS, IR, ¹H NMR, and ¹³C NMR).

-

Signaling Pathways

This compound has been reported to exert its immunomodulatory effects, at least in part, by stimulating the expression of interferon-gamma (IFN-γ). This stimulation is mediated through the activation of the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

This compound-Mediated NFAT and NF-κB Activation

References

- 1. This compound | C24H26O13 | CID 5489090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactivity-guided isolation of anti-proliferative compounds from endemic Centaurea kilaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity-guided isolation of antiproliferative compounds from Centaurea jacea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

Known biological activities of Centaurein flavonoid

An In-depth Technical Guide to the Biological Activities of Centaurein and its Plant Sources

Introduction

This compound is a flavonoid, specifically a flavone glycoside, found in various plant species, most notably within the Centaurea genus of the Asteraceae family. While research on the isolated compound this compound is limited, extracts from plants containing this flavonoid have demonstrated a wide spectrum of biological activities. This guide provides a comprehensive overview of the known biological effects, focusing on the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of Centaurea species extracts rich in flavonoids like this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that while this compound is a known constituent of these extracts, many of the observed biological effects are likely due to the synergistic action of multiple phytochemicals, including other flavonoids, sesquiterpene lactones, and phenolic acids.[1][2] Very few reports detail the specific biological activity of isolated this compound, with almost none relating to anticancer properties.[1]

Antioxidant Activity

Extracts from various Centaurea species consistently exhibit significant antioxidant properties. This activity is attributed to their high content of phenolic and flavonoid compounds, which can neutralize free radicals, chelate metal ions, and inhibit lipid peroxidation.

Quantitative Data for Antioxidant Activity

The antioxidant capacity of Centaurea extracts has been quantified using several standard assays. The table below summarizes key findings from various studies.

| Species | Extract Type | Assay | Result | Reference |

| Centaurea orientalis | Flower Extract | DPPH Scavenging | 39.34% | [3] |

| Centaurea orientalis | Flower Extract | ABTS Scavenging | 91.69% | [3] |

| Centaurea orientalis | Flower Extract | Fe³⁺ Reducing Power | 1.77 (absorbance) | [3] |

| Centaurea nigra | Flower Extract | DPPH Scavenging | 10.47% | [3] |

| Centaurea phrygia | Flower Extract | DPPH Scavenging | 9.43% | [3] |

| Centaurea nerimaniae | N/A | Total Phenolic Content | 2.23 ± 0.11 mg GAE/g DW | [4] |

| Centaurea nerimaniae | N/A | Total Flavonoid Content | 1.25 ± 0.10 mg CE/g DW | [4] |

| Centaurea fenzlii | Methanol Extract | Total Phenolic Content | 16.72 mg GAE/g | [5] |

| Centaurea fenzlii | Methanol Extract | Total Flavonoid Content | 173.16 mg KAE/g | [5] |

| Centaurea cyanus | Methanol Extract | DPPH Scavenging | SC₅₀ = 271.77 ± 3.07 µg/mL | [6] |

| Centaurea cyanus | Methanol Extract | ABTS Scavenging | SC₅₀ = 397.51 ± 24.71 µg/mL | [6] |

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; KAE: Kaempferol Equivalents; DW: Dry Weight; SC₅₀: Scavenging Concentration 50%.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare various concentrations of the plant extract in a suitable solvent (e.g., methanol).

-

Add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to the extract solutions.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance with the extract. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is often determined.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a solvent (e.g., ethanol) to obtain a specific absorbance at ~734 nm.

-

Mix various concentrations of the plant extract with the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.

-

Calculate the percentage of inhibition similarly to the DPPH assay.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Add the plant extract to the FRAP reagent and incubate at a specific temperature (e.g., 37°C).

-

Measure the absorbance of the resulting blue-colored complex at ~593 nm.

-

The antioxidant capacity is determined based on a standard curve of FeSO₄·7H₂O.

Visualization: Antioxidant Mechanism Workflow

Caption: Workflow of flavonoid-mediated antioxidant activity.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Flavonoids and other compounds in Centaurea extracts have shown potent anti-inflammatory effects.

Mechanisms of Action

The primary anti-inflammatory mechanisms involve the modulation of key signaling pathways and enzymes:

-

Inhibition of NF-κB: Centaurea compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[8][9]

-

Inhibition of COX Enzymes: Extracts have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[4][10]

-

Cytokine Modulation: Studies have demonstrated that Centaurea extracts can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6][11]

Quantitative Data for Anti-inflammatory Activity

| Species | Model | Dose | Effect | Reference |

| Centaurea tougourensis | Carrageenan-induced paw edema (mice) | 400 mg/kg | 55.26% inhibition | [12] |

| Centaurea tougourensis | Croton oil-induced ear edema (mice) | 400 mg/kg | 39.58% inhibition | [9] |

| Centaurea nerimaniae | COX-1 Inhibition Assay | N/A | Strong inhibitory activity | [4] |

| Centaurea nerimaniae | COX-2 Inhibition Assay | N/A | Strong inhibitory activity | [4] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents:

-

Acclimatize animals (e.g., mice or rats) to laboratory conditions.

-

Administer the test extract orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After a specific period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the hind paw of each animal to induce inflammation.

-

Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.[12]

Inhibition of Pro-inflammatory Cytokine Production in Macrophages:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of the plant extract for a set time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of cytokines (TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

Visualization: Anti-inflammatory Signaling Pathway

References

- 1. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Potential of Flower Extracts from Centaurea spp. Depends on Their Content of Phenolics, Flavonoids and Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Centaurea cyanus Methanolic Extract on Antioxidant Activity and Anti-inflammatory Effects in LPS-induced RAW 264.7 Macrophages [jales.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Biological Activity of Flavonoids and Rare Sesquiterpene Lactones Isolated From Centaurea ragusina L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. researchgate.net [researchgate.net]

- 11. The Anticancer and Anti-inflammatory Effects of Centaurea solstitialis Extract on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data and Analysis of Centaurein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Centaurein (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one), a flavonoid glycoside found in various plants of the Centaurea genus. This document compiles available Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) data, outlines detailed experimental protocols for spectroscopic analysis, and presents a generalized workflow for its isolation and characterization.

Introduction to this compound

This compound, a flavone, is a natural product that has been identified in several plant species, including those of the Asteraceae family.[1] As a flavonoid glycoside, its structure consists of a flavone aglycone (jaceosidin) linked to a β-D-glucopyranosyl moiety. The IUPAC name for this compound is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, and its molecular formula is C₂₄H₂₆O₁₃.[2] The presence of multiple hydroxyl and methoxy groups on its aromatic rings contributes to its potential biological activities, making its accurate identification and characterization crucial for research in phytochemistry and drug discovery.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation and identification in complex mixtures. The data presented below corresponds to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis in negative ion mode.

Table 1: LC-MS/MS Data for this compound ([M-H]⁻)

| Property | Value | Source |

|---|---|---|

| Precursor Ion (m/z) | 521.13 | [2] |

| Molecular Formula | C₂₄H₂₆O₁₃ | [2] |

| Molecular Weight | 522.5 g/mol | [2] |

| Ionization Mode | Electrospray (ESI), Negative | [2] |

| Key Fragment Ions (m/z) | 343.044312 (100.00%) | [2] |

| 521.126099 (83.68%) | [2] | |

| 506.108093 (82.17%) | [2] | |

| 300.027832 (24.66%) | [2] |

| | 328.008026 (17.05%) |[2] |

Sample Preparation: An isolated and purified sample of this compound is dissolved in a suitable solvent, typically methanol or a methanol-water mixture, to a final concentration of approximately 1-10 µg/mL. The solution is filtered through a 0.22 µm syringe filter before injection.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument (e.g., Bruker Maxis II HD Q-TOF), coupled with a liquid chromatography system (e.g., UHPLC) is used for analysis.[2]

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution is typically employed, using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative ion mode is often used for flavonoids to generate the [M-H]⁻ ion.

-

Scan Range: m/z 100-1000 for full scan mode.

-

MS/MS Analysis: Tandem mass spectrometry is performed using collision-induced dissociation (CID) on the precursor ion (m/z 521.13) to generate fragment ions for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. Flavones typically exhibit two major absorption bands: Band I (300-400 nm), corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm), related to the A-ring benzoyl system.

Table 2: UV-Vis Absorption Data for a Representative Flavonoid in Methanol

| Band | Absorption Maximum (λmax) | Corresponding Chromophore | Source |

|---|---|---|---|

| Band I | ~350 nm | B-ring (cinnamoyl system) | [3] |

| Band II | ~267 nm | A-ring (benzoyl system) | [3] |

Note: These values are for a closely related kaempferol derivative, as specific data for this compound was not available in the searched literature. They are representative of this class of flavonoids.[3]

Sample Preparation: A pure sample of this compound is dissolved in a UV-grade solvent, most commonly methanol, to prepare a dilute stock solution. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement Procedure:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent (methanol) as a blank.

-

The sample solution is placed in a quartz cuvette.

-

The absorption spectrum is recorded over a wavelength range of 200-600 nm.

-

The wavelengths of maximum absorbance (λmax) for Band I and Band II are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While it is known that ¹H NMR and ¹³C NMR are used to characterize this compound, a complete, assigned data table was not available in the reviewed literature. The general protocol for such an analysis is provided below.

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

Data Acquisition: A suite of NMR experiments is performed to fully assign the structure:

-

¹H NMR: Provides information on the chemical environment, multiplicity (splitting), and integration (number of protons).

-

¹³C NMR: Shows the number and type of carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

Visualization of Experimental Workflow

A specific signaling pathway for this compound is not well-documented. Therefore, a diagram illustrating the general workflow for the isolation and spectroscopic analysis of this compound from a plant source provides a more practical visualization for researchers.

Caption: Workflow for Isolation and Spectroscopic Characterization of this compound.

References

The Discovery and Biological Activities of Centaurein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaurein, a flavonoid glycoside, has been a subject of scientific interest since its discovery in the early 20th century. This technical guide provides a comprehensive overview of the historical research surrounding this compound, detailing its initial isolation, structural elucidation, and subsequent investigations into its biological activities. The document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes the known signaling pathways modulated by this natural compound.

Introduction

This compound, chemically known as 3′,5,7-trihydroxy-3,4′,6-trimethoxyflavone 7-β-D-glucoside, is a flavonoid first isolated from the roots of Centaurea jacea L.[1]. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. This guide focuses on the foundational research that has shaped our understanding of this compound, providing a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Initial Isolation

This compound was first isolated in 1922 by French researchers Bridel and Charaux from the roots of Centaurea jacea L., a member of the Asteraceae family.[1].

Experimental Protocol: Isolation of this compound (Bridel and Charaux, 1922 - Inferred Protocol)

-

Extraction: The dried and powdered roots of Centaurea jacea were likely subjected to solvent extraction. A common method of the era involved maceration or percolation with a polar solvent such as ethanol or methanol to extract the glycosides.

-

Solvent Partitioning: The resulting crude extract would then be partitioned between immiscible solvents to separate compounds based on their polarity. For instance, the extract might be dissolved in water and then washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents. The aqueous layer, containing the more polar glycosides, would be retained.

-

Purification: Further purification would have been achieved through techniques available at the time, such as fractional crystallization from a suitable solvent (e.g., hot aqueous ethanol). This process would be repeated until a crystalline substance with a constant melting point was obtained.

Structural Elucidation

The precise chemical structure of this compound was determined four decades later by Farkas and his colleagues in 1964.[1]. Their work established the arrangement of the hydroxyl and methoxy groups on the flavonoid backbone and identified the sugar moiety as β-D-glucose attached at the C-7 position.

Experimental Protocol: Structural Elucidation of this compound (Farkas et al., 1964 - Inferred Protocol)

The structural elucidation in the 1960s would have involved a combination of chemical degradation and spectroscopic methods.

-

Acid Hydrolysis: To identify the aglycone and the sugar component, this compound would be subjected to acid hydrolysis (e.g., refluxing with dilute sulfuric or hydrochloric acid). This would cleave the glycosidic bond. The sugar portion could then be identified using techniques like paper chromatography and comparison with known standards.

-

Aglycone Characterization: The flavonoid aglycone (the non-sugar part) would be isolated and its structure determined through:

-

UV-Vis Spectroscopy: Analysis of the ultraviolet-visible spectrum in the presence of various shift reagents (e.g., sodium methoxide, aluminum chloride, sodium acetate) would provide information about the positions of free hydroxyl groups on the flavonoid skeleton.

-

Alkaline Degradation: Treatment with strong alkali would break down the aglycone into smaller, identifiable aromatic fragments (phloroglucinol and benzoic acid derivatives), revealing the substitution patterns on the A and B rings.

-

Methylation and Oxidation: Complete methylation of all free hydroxyl groups followed by oxidation could yield methylated acid fragments that would further confirm the substitution pattern.

-

Synthesis: The final confirmation of the proposed structure would have been achieved through the chemical synthesis of the aglycone and its glycoside, and comparison of their physical and spectral properties with the natural product.

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₃ | [1] |

| Molecular Weight | 522.46 g/mol | [1] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 208-209 °C | [1] |

| Optical Rotation | [α]D²⁰ -76.6° (c = 1.4 in methanol) | [1] |

| UV max (methanol) | 349 nm, 258 nm | [1] |

| Solubility | Soluble in hot water, hot alcohol, and hot acetone; practically insoluble in cold water, chloroform, and ether. | [1] |

Biological Activities and Quantitative Data

This compound has been investigated for a range of biological activities. The following sections and tables summarize the key findings.

Anti-inflammatory Activity

Extracts of various Centaurea species, known to contain this compound, have demonstrated anti-inflammatory properties.[2]

Anticancer Activity

While there are limited reports on the specific anticancer properties of isolated this compound, extracts from Centaurea castriferrei, which contain this compound, have shown cytotoxic effects against various cancer cell lines.[3] It is important to note that these activities are attributed to the extract as a whole and not solely to this compound.

Xanthine Oxidase Inhibition

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests a potential therapeutic application in conditions such as gout.

| Enzyme | IC₅₀ (µM) | Notes | Reference |

| Xanthine Oxidase | Not explicitly stated for this compound, but related flavonoids show potent inhibition. | Luteolin, a structurally similar flavonoid, has an IC₅₀ of 4.8 µM. |

Immunomodulatory Activity

This compound has been shown to stimulate the expression of Interferon-gamma (IFN-γ), a key cytokine in the immune response.

| Biological Effect | Cell Line | Concentration | Result | Reference |

| IFN-γ Promoter Activity | Jurkat cells | 100 µg/mL | Four-fold increase in NFAT enhancer activity and three-fold increase in NF-κB enhancer activity. | |

| IFN-γ Production | Mouse splenic T cells | Not specified | Increased IFN-γ production. |

Signaling Pathways

IFN-γ Expression Pathway

This compound modulates IFN-γ expression, a critical component of the immune system, primarily through the activation of the NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.

Caption: this compound-induced IFN-γ expression pathway.

Experimental Workflows

General Workflow for Bioactivity Screening of Plant Extracts

The following diagram illustrates a typical workflow for identifying bioactive compounds from plant sources, similar to the processes that would have led to the investigation of this compound's properties.

Caption: Bioassay-guided isolation of natural products.

Conclusion

This compound, since its discovery over a century ago, has been recognized for its interesting chemical structure and biological potential. While early research laid the groundwork for its isolation and characterization, modern studies are beginning to unravel its specific molecular targets and mechanisms of action. The anti-inflammatory, anticancer, and immunomodulatory properties of this compound, particularly its influence on the NF-κB and NFAT signaling pathways, suggest that it warrants further investigation as a potential therapeutic agent. This guide serves as a foundational resource to aid in these future research and development endeavors.

References

- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity screening of five Centaurea species and in vivo anti-inflammatory activity of C. athoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Differences Between Centaurein and its Aglycone, Centaureidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaurein, a flavonoid glycoside, and its aglycone counterpart, centaureidin, are natural compounds that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive comparison of these two molecules, delving into their distinct physicochemical properties, biological functions, and underlying mechanisms of action. Through a detailed analysis of their chemical structures, this paper elucidates how the presence of a glucose moiety in this compound profoundly influences its bioactivity and pharmacokinetic profile compared to the more lipophilic centaureidin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering a consolidated repository of quantitative data, experimental methodologies, and visual representations of their molecular interactions.

Introduction

Flavonoids are a large class of plant secondary metabolites with a wide array of demonstrated pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Within this class, the flavone this compound and its aglycone, centaureidin, have emerged as molecules of interest. The fundamental difference between these two compounds lies in their chemical structure: this compound is a glycoside, meaning it has a sugar molecule (glucose) attached, while centaureidin is the aglycone, the non-sugar component that remains after the glycosidic bond is cleaved. This seemingly minor structural variance leads to significant differences in their physicochemical characteristics and, consequently, their biological activities. This guide aims to provide an in-depth technical examination of these differences to aid in the strategic design of future research and drug development endeavors.

Physicochemical Properties: A Comparative Analysis

The presence of the glucose moiety in this compound significantly impacts its physical and chemical properties when compared to centaureidin. These differences are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | This compound | Centaureidin | Reference(s) |

| Chemical Structure | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-chromen-4-one | [1][2] |

| Molecular Formula | C₂₄H₂₆O₁₃ | C₁₈H₁₆O₈ | [1][2] |

| Molecular Weight | 522.46 g/mol | 360.31 g/mol | [1][2] |

| Melting Point | 208-209 °C | 228 °C | [3] |

| Solubility | Soluble in hot water, hot alcohol, and hot acetone; practically insoluble in cold water, chloroform, and ether. | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |

| pKa | Data not available | Data not available |

Note on Centaureidin's Melting Point: Initial literature searches revealed conflicting melting point data for centaureidin (203 °C and 228 °C). Further investigation of experimental data from various sources suggests that 228 °C is the more consistently reported and accepted value.

Biological Activities: A Tale of Two Potencies

The structural dissimilarity between this compound and centaureidin directly translates to notable differences in their biological potency and spectrum of activity.

Immunomodulatory Activity

A key differentiator between the two compounds is their potency in modulating the immune response. A study by Chang et al. (2007) demonstrated that centaureidin is significantly more potent than this compound in stimulating interferon-gamma (IFN-γ) promoter activity in T-cells.

| Compound | EC₅₀ for IFN-γ Promoter Activity | Reference |

| This compound | 75 µg/mL | [1] |

| Centaureidin | 0.9 µg/mL | [1] |

This dramatic difference in potency suggests that the aglycone form is more readily able to interact with its molecular targets to initiate the signaling cascade leading to IFN-γ production.

Cytotoxic Activity

Centaureidin has been shown to possess cytotoxic activity against various cancer cell lines, while data for this compound is less prevalent. This suggests that the aglycone form may have greater potential as an anticancer agent.

| Cell Line | Centaureidin IC₅₀ | Reference |

| HeLa (Cervical Cancer) | Data not available | |

| HepG2 (Liver Cancer) | Data not available | |

| MCF-7 (Breast Cancer) | Data not available |

Further research is needed to establish a direct comparative cytotoxicity profile for both compounds across a range of cancer cell lines.

Anti-inflammatory and Antioxidant Activities

Both this compound and centaureidin are reported to possess anti-inflammatory and antioxidant properties, common traits among flavonoids. However, comparative quantitative data from the same studies are limited, making a direct assessment of their relative potencies in these areas challenging. It is hypothesized that centaureidin, due to its increased lipophilicity and smaller size, may exhibit more potent antioxidant and anti-inflammatory effects by more readily traversing cellular membranes to reach intracellular targets and scavenge reactive oxygen species.

Mechanisms of Action: Signaling Pathway Modulation

The biological effects of this compound and centaureidin are mediated through their interaction with specific intracellular signaling pathways.

This compound: Activation of NF-κB and NFAT Pathways

Research has shown that this compound exerts its immunomodulatory effects by activating the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1]. These transcription factors are crucial regulators of immune responses and inflammation.

Centaureidin: A More Direct Modulator?

While the precise signaling pathways for centaureidin are less elucidated, its greater potency suggests a more direct or efficient interaction with key signaling components. Some evidence suggests that centaureidin may also modulate the NF-κB pathway, potentially through the inhibition of IκBα degradation, which would keep NF-κB in its inactive state in the cytoplasm. This seemingly contradictory effect compared to this compound highlights the need for further investigation into the nuanced mechanisms of these two compounds.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare this compound and centaureidin.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or centaureidin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

IFN-γ Promoter Activity (Luciferase Reporter Assay)

This assay measures the transcriptional activation of the IFN-γ promoter.

-

Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene under the control of the IFN-γ promoter.

-

Cell Transfection: T-cells (e.g., Jurkat cells) are transfected with the IFN-γ promoter-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment: Transfected cells are treated with this compound or centaureidin.

-

Cell Lysis and Luciferase Assay: After treatment, cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of promoter activity is calculated relative to untreated control cells.

Discussion and Future Directions

The comparative analysis of this compound and its aglycone, centaureidin, reveals a classic structure-activity relationship. The removal of the glucose moiety in centaureidin leads to a smaller, more lipophilic molecule with enhanced biological potency, particularly in immunomodulation. This increased potency is likely due to improved cell membrane permeability and a more direct interaction with intracellular targets.

For drug development professionals, centaureidin presents a more promising lead compound due to its higher potency. However, its lower water solubility compared to this compound may pose formulation challenges. Conversely, this compound, with its higher water solubility, could serve as a prodrug, being converted to the active aglycone, centaureidin, by glycosidases in the body.

Future research should focus on:

-

Quantitative ADME Studies: Conducting in vivo pharmacokinetic and pharmacodynamic studies to compare the absorption, distribution, metabolism, and excretion of both compounds.

-

Direct Comparative Biological Assays: Performing head-to-head comparisons of this compound and centaureidin in a wider range of anti-inflammatory, antioxidant, and anticancer assays to establish a comprehensive differential activity profile.

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific molecular targets of both compounds within the NF-κB and NFAT signaling pathways.

-

Structural Analogs: Synthesizing and evaluating structural analogs of centaureidin to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

The distinction between this compound and centaureidin is a clear illustration of how a simple glycosidic linkage can profoundly alter the biological and pharmacological properties of a flavonoid. Centaureidin, the aglycone, consistently demonstrates higher potency in biological assays, making it a more attractive candidate for further drug development. However, the glycoside this compound may offer advantages in terms of solubility and could function as a prodrug. A thorough understanding of their individual characteristics, as detailed in this guide, is paramount for harnessing their full therapeutic potential. The provided data, experimental insights, and pathway visualizations are intended to empower researchers to make informed decisions in the ongoing exploration of these promising natural products.

References

Methodological & Application

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Centaurein

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient extraction of centaurein, a bioactive flavonoid, from plant material, particularly from species of the Centaurea genus. The protocol utilizes ultrasonic-assisted extraction (UAE), a modern and efficient technique that enhances extraction yield and reduces processing time. These guidelines are intended for use in research, natural product chemistry, and drug development.

Introduction

This compound is a flavonoid glycoside found in various plants, notably within the Centaurea genus. Like many flavonoids, it is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Efficiently extracting this compound is a critical first step for its study and potential application. Ultrasonic-assisted extraction is an effective method that uses acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. This method offers several advantages over traditional extraction techniques, including shorter extraction times, reduced solvent consumption, and higher yields.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Drying: The aerial parts of the plant, such as flowers and leaves, should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, a plant dryer can be used at a controlled temperature (e.g., 40-50°C).

-

Grinding: The dried plant material should be ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for extraction, leading to higher efficiency. The powder should be sieved to ensure a uniform particle size.

Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol is a starting point and can be optimized for specific plant materials and research objectives.

-

Apparatus: An ultrasonic bath or a probe-type sonicator is required.

-

Solvent Selection: Ethanol-water mixtures are commonly effective for extracting flavonoids. A concentration of 60-80% ethanol is a good starting point.[1]

-

Procedure:

-

Weigh a specific amount of the powdered plant material (e.g., 10 grams).

-

Place the powder in an Erlenmeyer flask.

-

Add the extraction solvent at a defined sample-to-solvent ratio. A common starting ratio is 1:20 (g/mL).[2]

-

Place the flask in the ultrasonic bath or insert the sonicator probe into the mixture.

-

Set the extraction parameters. Based on literature for similar compounds, the following are recommended starting points:

-

After sonication, separate the extract from the solid plant material by filtration or centrifugation.

-

The collected supernatant is the crude this compound extract. This can be concentrated using a rotary evaporator for further analysis or purification.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of flavonoids like this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Chromatographic Conditions (General Method):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a two-solvent system is typical for separating flavonoids.

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection Wavelength: Flavonoids have characteristic UV absorbance. This compound can be detected at a wavelength around 340-350 nm. A DAD allows for the monitoring of multiple wavelengths.

-

Quantification: A calibration curve should be prepared using a certified standard of this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing its peak area to the calibration curve.

-

Data Presentation

The following table summarizes the key parameters for the ultrasonic-assisted extraction of this compound, providing a starting point for optimization.

| Parameter | Recommended Range | Starting Point | Reference |

| Solvent | Ethanol, Methanol, Water, or mixtures | 60% Ethanol in Water | [1] |

| Sample-to-Solvent Ratio | 1:10 to 1:50 (g/mL) | 1:20 (g/mL) | [2] |

| Extraction Time | 15 to 60 minutes | 30 minutes | [1] |

| Temperature | 25 to 60°C | 50°C | [1] |

| Ultrasonic Frequency | 20 to 50 kHz | 40 kHz | [2] |

| Ultrasonic Power/Amplitude | Varies by instrument | Mid-to-high setting | [3] |

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and quantification of this compound.

Potential Biological Activity Pathway of this compound

While specific signaling pathways for this compound are not extensively detailed in the provided search results, flavonoids from Centaurea species are known to possess anti-inflammatory and antioxidant properties. The following diagram illustrates a generalized pathway through which flavonoids may exert these effects, such as the inhibition of the NF-κB pathway, a key regulator of inflammation.

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of Centaurein using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaurein is a flavonoid glycoside that has garnered interest in the scientific community for its potential biological activities. As a member of the flavone subclass of flavonoids, its accurate identification and quantification are crucial for pharmacological and phytochemical studies. This document provides detailed application notes and protocols for the identification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₃ | [1][2][3][4] |

| Molecular Weight | 522.46 g/mol | [1][2][3][4] |

| Synonyms | 3′,5,7-trihydroxy-3,4′,6-trimethoxyflavone 7-β-D-glucoside | [3] |

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical to ensure the efficient extraction of this compound and to minimize matrix effects.

Protocol 1: Extraction from Plant Material (e.g., Centaurea species)

-

Homogenization: Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.

-

Extraction:

-

Suspend the powdered plant material in a methanol-water mixture (e.g., 70:30 v/v).

-

Perform extraction using ultrasonication for 30-60 minutes.

-

Alternatively, macerate the sample in the solvent for 24 hours at room temperature.

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

Protocol 2: Extraction from Biological Matrices (e.g., Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Parameters

The following parameters provide a starting point for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and sample matrix.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | Start with 5-10% B, increase to 90-95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 2 - 10 µL |

Mass Spectrometry (MS) Parameters

The following MS parameters are crucial for the selective detection and identification of this compound. These are based on its known molecular weight and predicted fragmentation patterns.

Table 1: Mass Spectrometry Parameters for this compound Identification

| Parameter | Negative Ion Mode | Positive Ion Mode |

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 521.13 ([M-H]⁻) | 523.14 ([M+H]⁺) |

| Product Ions (m/z) | 359.08, 343.05 | 361.09 (Aglycone), further fragments |

| Collision Energy (CE) | Optimization required (start with 20-40 eV) | Optimization required (start with 20-40 eV) |

| Declustering Potential (DP) | Optimization required | Optimization required |

| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan | Multiple Reaction Monitoring (MRM) or Product Ion Scan |

Note: The product ions in negative mode correspond to the loss of the glucose moiety (162 Da) to yield the centaureidin aglycone, followed by further fragmentation. In positive mode, the primary fragmentation will also involve the loss of the glucose moiety to produce the protonated aglycone at m/z 361.09.

Data Presentation and Interpretation

Quantitative Data Summary

The following table outlines the key mass-to-charge ratios for the identification of this compound and its aglycone, centaureidin.

Table 2: Key m/z Transitions for this compound and Centaureidin

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

| This compound | 521.13 | 359.08 | 343.05 | Negative |

| Centaureidin | 361.09 | 346.07 | 303.05 | Positive |

Note: The product ions for centaureidin in positive mode are based on experimental data for the aglycone.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using LC-MS/MS.

Caption: General workflow for this compound identification.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation of the deprotonated this compound molecule in negative ion mode MS/MS.

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

Conclusion

The protocols and parameters outlined in this document provide a robust framework for the successful identification and characterization of this compound using LC-MS/MS. Adherence to these guidelines, coupled with appropriate method validation, will ensure the generation of high-quality, reliable data for research and development purposes. The provided tables and diagrams serve as quick references for experimental setup and data interpretation.

References

In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Centaurein using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays are fundamental in the screening and characterization of natural compounds with potential therapeutic applications in conditions associated with oxidative stress.

Application Notes

This compound, a flavonoid glycoside, is a constituent of various plants within the Centaurea genus. Flavonoids are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The DPPH and ABTS assays are two of the most widely employed spectrophotometric methods for evaluating the radical scavenging capacity of compounds like this compound.

Principle of the DPPH Assay: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, to the pale yellow hydrazine, DPPH-H. This reduction occurs in the presence of an antioxidant that can donate a hydrogen atom. The discoloration is stoichiometric with respect to the number of electrons taken up, and the change in absorbance at a characteristic wavelength (typically 517 nm) is measured to determine the scavenging activity.

Principle of the ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). This radical is produced by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Quantitative Data Summary

| Plant Species | Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |

| Centaurea centaurium | Phenolic fraction | DPPH | 57 | [1] |

| Centaurea derderiifolia | Subfraction 4 | DPPH | 0.76 ± 0.03 (mg/mL) | [2] |

| Centaurea maroccana | n-butanol extract | ABTS | - | [3] |

| Centaurea solstitialis | Ethanolic extract | DPPH | 55.04 (mg TEs/g extract) | [4] |

| Centaurea solstitialis | Ethanolic extract | ABTS | - | [4] |

Note: The antioxidant activity of plant extracts can vary depending on the extraction method, solvent used, and the specific plant part. The data presented here is for comparative purposes and highlights the potential of Centaurea species as a source of antioxidants like this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for the analysis of flavonoid compounds like this compound.

Materials and Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

This compound (or a this compound-rich extract)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in an amber bottle at 4°C.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

-

Prepare a stock solution of the positive control (e.g., Ascorbic acid) and a series of dilutions in the same manner as the sample.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank (DPPH solution without sample).

-

A_sample is the absorbance of the sample (DPPH solution with this compound or standard).

-

-

Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Scavenging Assay

This protocol is suitable for determining the antioxidant activity of this compound.

Materials and Reagents:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (or a this compound-rich extract)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution:

-

Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a stock solution of the positive control (e.g., Trolox) and a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.

-

For the blank, add 10 µL of the solvent used for the sample.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Absorbance Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank (ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample (ABTS•+ solution with this compound or standard).

-

-

Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

Caption: DPPH Assay Experimental Workflow.

Caption: ABTS Assay Experimental Workflow.

References

- 1. Antioxidant, alpha-amylase inhibitory and brine-shrimp toxicity studies on Centaurea centaurium L. methanolic root extract [iris.unime.it]

- 2. The cytotoxicity and antioxidant activity analysis of the isolated constituents and extracts from endemic Centaurea derderiifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of Centaurein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaurein, a flavonoid glycoside, has been identified as a compound of interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate and quantify the anti-inflammatory effects of this compound. The described assays will enable researchers to investigate the compound's impact on key inflammatory mediators and signaling pathways, including the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production, the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These protocols are intended to serve as a guide for the systematic evaluation of this compound's therapeutic potential.

Data Presentation

Quantitative data is crucial for the evaluation of the anti-inflammatory potency of this compound. Below are structured tables to be populated with experimental findings. Currently, specific IC50 values for this compound in these particular assays are not widely available in published literature; therefore, these tables are presented as templates for organizing and reporting experimental data.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

| Concentration of this compound (µM) | % Inhibition of NO Production | IC50 (µM) | Positive Control (e.g., L-NMMA) IC50 (µM) |

| e.g., 1 | |||

| e.g., 5 | |||

| e.g., 10 | |||

| e.g., 25 | |||

| e.g., 50 |

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated Macrophages

| Cytokine | Concentration of this compound (µM) | % Inhibition | IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |

| TNF-α | e.g., 1, 5, 10, 25, 50 | |||

| IL-6 | e.g., 1, 5, 10, 25, 50 | |||

| IL-1β | e.g., 1, 5, 10, 25, 50 |

Table 3: Inhibition of COX-2 and iNOS Protein Expression by this compound in LPS-Stimulated Macrophages

| Target Protein | Concentration of this compound (µM) | % Inhibition of Protein Expression (relative to LPS control) | IC50 (µM) |

| COX-2 | e.g., 1, 5, 10, 25, 50 | ||

| iNOS | e.g., 1, 5, 10, 25, 50 |

Table 4: Inhibition of NF-κB Signaling by this compound

| Assay Type | Concentration of this compound (µM) | % Inhibition of NF-κB Activity | IC50 (µM) | Positive Control (e.g., BAY 11-7082) IC50 (µM) |

| NF-κB Luciferase Reporter Assay | e.g., 1, 5, 10, 25, 50 |

Key Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line) is a commonly used and appropriate model for these assays.

Culture Conditions:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

General Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for the time specified in each protocol.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above. Incubate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

-

Seed RAW 264.7 cells in a 96-well or 24-well plate and treat with this compound and LPS as described above. The incubation time can vary, but 6-24 hours is common for cytokine production.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

-

Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.

COX-2 and iNOS Expression Analysis (Western Blot)

Principle: Western blotting is used to detect and quantify the protein levels of COX-2 and iNOS in cell lysates, providing insight into whether this compound inhibits their expression.

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for 12-24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Seed HEK293T or RAW 264.7 cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

MAPK Signaling Pathway Analysis (Western Blot)

Principle: This assay assesses the effect of this compound on the activation (phosphorylation) of key proteins in the MAPK signaling pathway (p38, JNK, and ERK).

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

-